molecular formula C18H16N6O2 B13731214 3,3'-((4-((4-Nitrophenyl)azo)phenyl)imino)bispropiononitrile CAS No. 4234-72-4

3,3'-((4-((4-Nitrophenyl)azo)phenyl)imino)bispropiononitrile

Cat. No.: B13731214
CAS No.: 4234-72-4
M. Wt: 348.4 g/mol
InChI Key: GBDZJIRSFAYQLT-UHFFFAOYSA-N
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Description

3,3’-((4-((4-Nitrophenyl)azo)phenyl)imino)bispropiononitrile is an organic compound known for its vibrant orange-red color. It is commonly used as a dye, particularly in the textile and plastic industries. The compound is characterized by its azo group (-N=N-) and nitro group (-NO2), which contribute to its distinctive properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-((4-((4-Nitrophenyl)azo)phenyl)imino)bispropiononitrile typically involves the reaction of 4-nitroaniline with a diazonium salt, followed by coupling with a suitable aromatic amine. The reaction conditions often include acidic or basic environments to facilitate the formation of the azo bond .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. The process includes precise control of temperature, pH, and reaction time to ensure consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,3’-((4-((4-Nitrophenyl)azo)phenyl)imino)bispropiononitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3’-((4-((4-Nitrophenyl)azo)phenyl)imino)bispropiononitrile has several applications in scientific research:

    Chemistry: Used as a dye in various chemical processes and as a marker in chromatography.

    Biology: Employed in staining techniques to visualize biological samples.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to bind to specific biological targets.

    Industry: Widely used in the textile and plastic industries for coloring products.

Mechanism of Action

The compound exerts its effects primarily through its azo and nitro groups. The azo group can undergo reduction to form amines, which can interact with various biological molecules. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • 3,3’-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)imino)bispropiononitrile
  • 2,2’-((3-Methyl-4-((4-nitrophenyl)azo)phenyl)imino)bisethanol

Uniqueness

3,3’-((4-((4-Nitrophenyl)azo)phenyl)imino)bispropiononitrile is unique due to its specific combination of azo and nitro groups, which confer distinct chemical and physical properties. Its vibrant color and stability make it particularly valuable in industrial applications .

Properties

CAS No.

4234-72-4

Molecular Formula

C18H16N6O2

Molecular Weight

348.4 g/mol

IUPAC Name

3-[N-(2-cyanoethyl)-4-[(4-nitrophenyl)diazenyl]anilino]propanenitrile

InChI

InChI=1S/C18H16N6O2/c19-11-1-13-23(14-2-12-20)17-7-3-15(4-8-17)21-22-16-5-9-18(10-6-16)24(25)26/h3-10H,1-2,13-14H2

InChI Key

GBDZJIRSFAYQLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC=C(C=C2)[N+](=O)[O-])N(CCC#N)CCC#N

Origin of Product

United States

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